molecular formula C16H22N4OS2 B6575589 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 1105224-77-8

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No. B6575589
CAS RN: 1105224-77-8
M. Wt: 350.5 g/mol
InChI Key: QQAXWYKZVTXVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine (MPSP) is a synthetic compound that has recently been studied for its potential applications in scientific research. MPSP is a small molecule that belongs to the piperazine family and contains both an amine and a thiadiazole moiety. This compound has been found to possess unique biochemical and physiological effects that could be used to further scientific research in the laboratory.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is not yet fully understood. However, it is believed that the compound works by targeting specific proteins in the body, such as the enzyme cyclooxygenase-2 (COX-2). 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS). In addition, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to interact with a variety of other proteins and enzymes, such as tyrosine kinases and G-protein coupled receptors.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess a variety of biochemical and physiological effects. For example, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-viral activities. Furthermore, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess a variety of other properties that could potentially be used in the development of new drugs, such as its ability to inhibit the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The use of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine in laboratory experiments has several advantages. First, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is relatively easy to synthesize, making it an ideal compound for laboratory use. Second, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is highly soluble in water, making it suitable for a variety of laboratory applications. Third, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is relatively stable, making it suitable for long-term experiments. Additionally, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess a variety of biochemical and physiological effects that could be useful in drug discovery.
However, there are also some limitations associated with the use of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine in laboratory experiments. For example, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to be toxic in high concentrations, making it unsuitable for certain types of experiments. Additionally, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Furthermore, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to be unstable in the presence of light and air, making it unsuitable for some experiments.

Future Directions

The potential future directions for 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine research are vast. Further research is needed to better understand the mechanism of action of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine and to identify new uses for this compound. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine for various applications. Furthermore, further research is needed to identify new compounds that are structurally similar to 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine and to determine their potential uses. Finally, further research is needed to identify new methods for synthesizing 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine and to develop new methods for its delivery.

Synthesis Methods

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction involves the condensation of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst to form the desired product. The Ugi reaction involves the reaction of aldehydes, amines, and isocyanides in the presence of an acid catalyst to form the desired product. Finally, the Passerini reaction involves the reaction of aldehydes, amines, and carboxylic acids to form the desired product.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to possess unique biochemical and physiological effects that could be used to further scientific research in the laboratory. For example, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-viral activities. Furthermore, 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine has been found to possess a variety of other properties that could potentially be used in the development of new drugs, such as its ability to inhibit the growth of bacteria, fungi, and viruses.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS2/c1-12(2)22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAXWYKZVTXVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylthio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

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